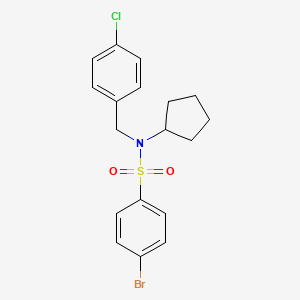![molecular formula C56H53N3O2Si B14045237 (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL](/img/structure/B14045237.png)
(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL is a complex organic compound that features a unique structure combining elements of cinchona alkaloids and binaphthyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cinchona Derivative: The cinchona alkaloid is modified to introduce the imino group.
Binaphthyl Derivative Synthesis: The binaphthyl moiety is synthesized and functionalized to introduce the hydroxyl group.
Coupling Reaction: The cinchona derivative and the binaphthyl derivative are coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imino group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imino group would yield an amine.
Scientific Research Applications
(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL has several scientific research applications:
Asymmetric Synthesis: It can be used as a chiral catalyst in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Medicinal Chemistry:
Material Science: Could be used in the synthesis of novel materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL exerts its effects typically involves interaction with specific molecular targets. For example, as a chiral catalyst, it may interact with substrates to induce chirality through steric and electronic effects. The exact pathways and molecular targets would depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(1R)-3-[[(9R)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL: A stereoisomer with similar properties but different spatial arrangement.
(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-ONE: A derivative with a ketone group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL lies in its combination of a cinchona alkaloid and a binaphthyl derivative, which imparts unique chiral properties and potential for diverse applications in asymmetric synthesis and catalysis.
Properties
Molecular Formula |
C56H53N3O2Si |
|---|---|
Molecular Weight |
828.1 g/mol |
IUPAC Name |
1-[2-[tert-butyl(diphenyl)silyl]oxynaphthalen-1-yl]-3-[[[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C56H53N3O2Si/c1-5-38-37-59-33-31-40(38)35-50(59)54(48-30-32-57-49-27-17-16-26-47(48)49)58-36-42-34-41-19-13-15-25-46(41)53(55(42)60)52-45-24-14-12-18-39(45)28-29-51(52)61-62(56(2,3)4,43-20-8-6-9-21-43)44-22-10-7-11-23-44/h5-30,32,34,36,38,40,50,54,60H,1,31,33,35,37H2,2-4H3/t38-,40-,50-,54?/m1/s1 |
InChI Key |
HJVPMMQNVLOVDY-ZMGASSLTSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)C=NC([C@H]7C[C@H]8CCN7C[C@H]8C=C)C9=CC=NC1=CC=CC=C91)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)C=NC(C7CC8CCN7CC8C=C)C9=CC=NC1=CC=CC=C91)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)



![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5S,7S,10S,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B14045224.png)




